molecular formula C19H20ClN3O6S B12782098 Cloxacillin penicilloic acid CAS No. 1642629-96-6

Cloxacillin penicilloic acid

Cat. No.: B12782098
CAS No.: 1642629-96-6
M. Wt: 453.9 g/mol
InChI Key: DULNZIMTIHIZEK-BBBYJDLNSA-N
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Description

Cloxacillin penicilloic acid is a degradation product of the antibiotic cloxacillin, which belongs to the penicillin class of antibiotics. Cloxacillin is a semi-synthetic antibiotic used to treat infections caused by beta-lactamase-producing staphylococci. The penicilloic acid form results from the hydrolysis of the beta-lactam ring in cloxacillin, rendering it inactive as an antibiotic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cloxacillin penicilloic acid involves the hydrolysis of cloxacillin. This can be achieved under alkaline conditions, where the beta-lactam ring is opened, leading to the formation of penicilloic acid. The reaction typically involves the use of a strong base such as sodium hydroxide in an aqueous solution .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled hydrolysis of cloxacillin under alkaline conditions, followed by purification steps to isolate the penicilloic acid derivative. The use of vacuum and inorganic acids can help in obtaining high yields of pure penicilloic acid .

Chemical Reactions Analysis

Types of Reactions

Cloxacillin penicilloic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide in water.

    Decarboxylation: Mild acidic conditions.

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products

Mechanism of Action

Cloxacillin penicilloic acid itself does not have antibacterial activity. its formation from cloxacillin involves the hydrolysis of the beta-lactam ring, which is crucial for the antibiotic activity of penicillins. The beta-lactam ring interacts with penicillin-binding proteins in bacterial cell walls, inhibiting cell wall synthesis and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • Penicillin G Penicilloic Acid
  • Ampicillin Penicilloic Acid
  • Amoxicillin Penicilloic Acid

Uniqueness

Cloxacillin penicilloic acid is unique due to the presence of the chlorinated phenyl group in its structure, which is derived from cloxacillin. This structural feature distinguishes it from other penicilloic acids and influences its chemical properties and degradation pathways .

Properties

CAS No.

1642629-96-6

Molecular Formula

C19H20ClN3O6S

Molecular Weight

453.9 g/mol

IUPAC Name

(4S)-2-[carboxy-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C19H20ClN3O6S/c1-8-11(12(23-29-8)9-6-4-5-7-10(9)20)15(24)21-13(17(25)26)16-22-14(18(27)28)19(2,3)30-16/h4-7,13-14,16,22H,1-3H3,(H,21,24)(H,25,26)(H,27,28)/t13?,14-,16?/m0/s1

InChI Key

DULNZIMTIHIZEK-BBBYJDLNSA-N

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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